molecular formula C18H16BrNO4 B2801224 {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-ACETYLBENZOATE CAS No. 1794844-86-2

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-ACETYLBENZOATE

Cat. No.: B2801224
CAS No.: 1794844-86-2
M. Wt: 390.233
InChI Key: SBGXEJSIOWCTTR-UHFFFAOYSA-N
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Description

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-ACETYLBENZOATE is an organic compound that features a bromobenzyl group, an amino group, and an acetylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-ACETYLBENZOATE typically involves the reaction of 4-bromobenzylamine with 3-acetylbenzoic acid in the presence of coupling agents. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-ACETYLBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-ACETYLBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-ACETYLBENZOATE involves its interaction with specific molecular targets. The bromobenzyl group can engage in halogen bonding with biological macromolecules, while the amino group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-ACETYLBENZOATE is unique due to the presence of both the bromobenzyl and acetylbenzoate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research .

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3-acetylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO4/c1-12(21)14-3-2-4-15(9-14)18(23)24-11-17(22)20-10-13-5-7-16(19)8-6-13/h2-9H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGXEJSIOWCTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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